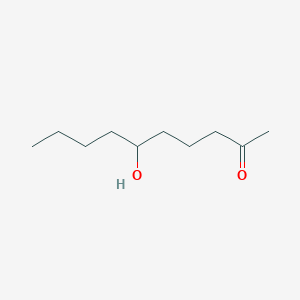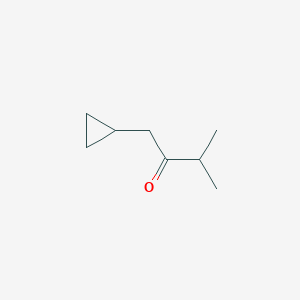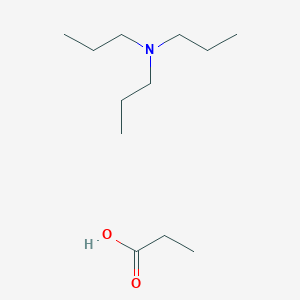
Tripropylamine propionic acid salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripropylamine propionic acid salt is a compound formed by the combination of tripropylamine and propionic acid. Tripropylamine is a tertiary amine with the chemical formula (CH₃CH₂CH₂)₃N, while propionic acid is a carboxylic acid with the formula CH₃CH₂COOH. The resulting salt is a combination of these two compounds, where the amine neutralizes the acid to form a salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tripropylamine propionic acid salt typically involves the neutralization reaction between tripropylamine and propionic acid. The reaction can be represented as follows:
(CH3CH2CH2)3N+CH3CH2COOH→(CH3CH2CH2)3NH++CH3CH2COO−
This reaction is usually carried out in an aqueous medium at room temperature. The resulting salt can be isolated by evaporating the solvent and recrystallizing the product from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization reactions in continuous reactors. The reactants are mixed in stoichiometric amounts, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Tripropylamine propionic acid salt can undergo various chemical reactions, including:
Neutralization: Reacts with acids and bases to form corresponding salts and water.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The propionic acid moiety can undergo oxidation to form propionic acid derivatives.
Common Reagents and Conditions
Acids and Bases: Common reagents include hydrochloric acid, sodium hydroxide, and other strong acids and bases.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.
Solvents: Water, ethanol, and other polar solvents are commonly used.
Major Products Formed
Neutralization: Forms water and corresponding salts.
Substitution: Forms substituted amines and other derivatives.
Oxidation: Forms propionic acid derivatives such as propionic anhydride.
科学研究应用
Tripropylamine propionic acid salt has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of tripropylamine propionic acid salt involves the interaction of the amine and carboxylate groups with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The propionic acid moiety can participate in metabolic pathways, leading to the formation of propionyl-CoA, which is involved in various biochemical processes.
相似化合物的比较
Similar Compounds
Triethylamine propionic acid salt: Similar structure but with ethyl groups instead of propyl groups.
Tripropylamine acetic acid salt: Similar structure but with acetic acid instead of propionic acid.
Triethylamine acetic acid salt: Combination of triethylamine and acetic acid.
Uniqueness
Tripropylamine propionic acid salt is unique due to the specific combination of tripropylamine and propionic acid, which imparts distinct chemical and physical properties. The longer propyl chains in tripropylamine provide different solubility and reactivity compared to shorter alkyl chain amines.
属性
CAS 编号 |
68797-66-0 |
|---|---|
分子式 |
C12H27NO2 |
分子量 |
217.35 g/mol |
IUPAC 名称 |
N,N-dipropylpropan-1-amine;propanoic acid |
InChI |
InChI=1S/C9H21N.C3H6O2/c1-4-7-10(8-5-2)9-6-3;1-2-3(4)5/h4-9H2,1-3H3;2H2,1H3,(H,4,5) |
InChI 键 |
ISKGJDZLEVQKOA-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC.CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


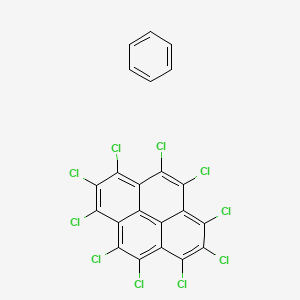
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
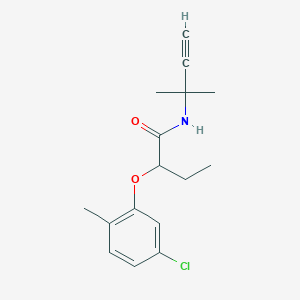
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

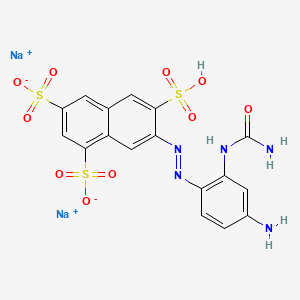
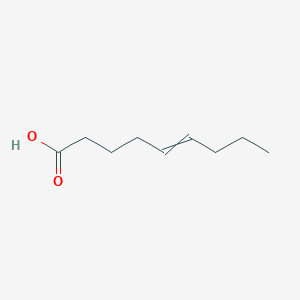


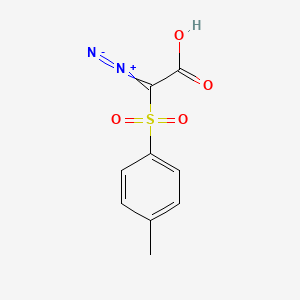
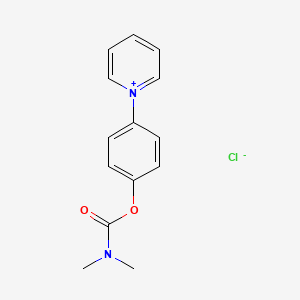
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
